1-[1-(4-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-3-ethyl-1-(furan-2-ylmethyl)thiourea
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Overview
Description
N-[1-(4-CHLOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N’-ETHYL-N-(2-FURYLMETHYL)THIOUREA is a complex organic compound that belongs to the class of thiourea derivatives These compounds are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine
Preparation Methods
The synthesis of N-[1-(4-CHLOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N’-ETHYL-N-(2-FURYLMETHYL)THIOUREA involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Pyrrolidine Ring: The initial step involves the formation of the pyrrolidine ring through a cyclization reaction. This can be achieved by reacting a suitable amine with a diketone under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction, where a chlorobenzene derivative reacts with the pyrrolidine intermediate.
Formation of the Thiourea Moiety: The thiourea moiety is formed by reacting the intermediate with an isothiocyanate compound under mild conditions.
Introduction of the Furylmethyl Group:
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
N-[1-(4-CHLOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N’-ETHYL-N-(2-FURYLMETHYL)THIOUREA undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the thiourea moiety is oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can convert the carbonyl groups in the pyrrolidine ring to alcohols. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: The chlorophenyl and furylmethyl groups can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the halide or furylmethyl groups.
Hydrolysis: The compound can undergo hydrolysis reactions under acidic or basic conditions, leading to the cleavage of the thiourea moiety and formation of corresponding amines and isothiocyanates.
Scientific Research Applications
N-[1-(4-CHLOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N’-ETHYL-N-(2-FURYLMETHYL)THIOUREA has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or receptor ligand. Its interactions with biological macromolecules can provide insights into cellular processes.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an anticancer, antiviral, or antimicrobial agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In industrial applications, the compound is used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-[1-(4-CHLOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N’-ETHYL-N-(2-FURYLMETHYL)THIOUREA involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the chlorophenyl and furylmethyl groups enhances its binding affinity and specificity. The thiourea moiety can form hydrogen bonds and other interactions with the target, stabilizing the compound-target complex. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
N-[1-(4-CHLOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N’-ETHYL-N-(2-FURYLMETHYL)THIOUREA can be compared with other similar compounds, such as:
N-(4-Chlorophenyl)-N’-ethylthiourea: This compound lacks the pyrrolidine and furylmethyl groups, resulting in different chemical properties and biological activities.
N-(4-Chlorophenyl)-N’-methylthiourea: The presence of a methyl group instead of an ethyl group affects its reactivity and interactions with molecular targets.
N-(4-Chlorophenyl)-N’-phenylthiourea: The phenyl group introduces additional aromatic interactions, influencing its binding affinity and specificity.
The unique combination of the chlorophenyl, pyrrolidine, and furylmethyl groups in N-[1-(4-CHLOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N’-ETHYL-N-(2-FURYLMETHYL)THIOUREA distinguishes it from these similar compounds, providing it with distinct chemical and biological properties.
Properties
Molecular Formula |
C18H18ClN3O3S |
---|---|
Molecular Weight |
391.9 g/mol |
IUPAC Name |
1-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-3-ethyl-1-(furan-2-ylmethyl)thiourea |
InChI |
InChI=1S/C18H18ClN3O3S/c1-2-20-18(26)21(11-14-4-3-9-25-14)15-10-16(23)22(17(15)24)13-7-5-12(19)6-8-13/h3-9,15H,2,10-11H2,1H3,(H,20,26) |
InChI Key |
ACXJGUJLYZIBCV-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=S)N(CC1=CC=CO1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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